3-(3,4-Dimethoxyphenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of two aromatic rings, one with dimethoxy substituents and the other with a methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-5-phenyl-1H-1,2,4-triazole
- 3-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-1,2,4-triazole
- 3-(3,4-Dimethoxyphenyl)-5-(2-chlorophenyl)-1H-1,2,4-triazole
Uniqueness
3-(3,4-Dimethoxyphenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethoxy and methyl groups on the aromatic rings can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
107595-37-9 |
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Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3O2/c1-11-6-4-5-7-13(11)17-18-16(19-20-17)12-8-9-14(21-2)15(10-12)22-3/h4-10H,1-3H3,(H,18,19,20) |
InChI Key |
YFKLMVOMGHMZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NN2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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